

# Spectroscopic Data of 2,6-Dimethoxyphenol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,6-Dimethoxyphenol

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This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **2,6-Dimethoxyphenol**. The information presented herein is intended to support research, development, and quality control activities where the characterization of this compound is essential.

## Introduction

**2,6-Dimethoxyphenol**, also known as syringol, is a phenolic compound that serves as a valuable building block in organic synthesis and is of interest in various fields, including flavor and fragrance chemistry, polymer science, and as a potential antioxidant. Accurate spectroscopic data is paramount for its unambiguous identification and for understanding its chemical behavior. This guide focuses on the detailed interpretation of its  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.

## Quantitative NMR Data

The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,6-Dimethoxyphenol**, recorded in deuterated chloroform ( $\text{CDCl}_3$ ).

## $^1\text{H}$ NMR Spectroscopic Data

Table 1:  $^1\text{H}$  NMR Data for **2,6-Dimethoxyphenol** (90 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Integration	Multiplicity	Coupling Constant (J) Hz	Assignment
6.89 - 6.50	3H	m	-	Ar-H (H-3, H-4, H-5)
5.55	1H	s	-	OH
3.87	6H	s	-	(OCH <sub>3</sub> ) <sub>2</sub>

Note: The aromatic protons (H-3, H-4, and H-5) appear as a complex multiplet in the 90 MHz spectrum. Higher field NMR instrumentation would be required for better resolution and precise determination of coupling constants.

## <sup>13</sup>C NMR Spectroscopic Data

Table 2: <sup>13</sup>C NMR Data for **2,6-Dimethoxyphenol** (15.09 MHz, CDCl<sub>3</sub>)[1]

Chemical Shift ( $\delta$ ) ppm	Assignment
147.40	C-2, C-6
135.09	C-1
119.10	C-4
105.13	C-3, C-5
56.27	-OCH <sub>3</sub>

## Experimental Protocols

While specific acquisition parameters for the cited spectra are not exhaustively detailed in the source literature, a general experimental protocol for obtaining high-quality NMR spectra of phenolic compounds is provided below.

## Sample Preparation

- **Sample Weighing:** Accurately weigh 5-10 mg of **2,6-Dimethoxyphenol** for  $^1\text{H}$  NMR analysis and 20-50 mg for  $^{13}\text{C}$  NMR analysis.
- **Solvent Addition:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). The use of a deuterated solvent is crucial to avoid large solvent signals in the  $^1\text{H}$  NMR spectrum.
- **Internal Standard:** For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).
- **Transfer:** Transfer the solution to a 5 mm NMR tube.

## NMR Spectrometer Setup and Data Acquisition

- **Instrumentation:** Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher for better signal dispersion).
- **Shimming:** Optimize the homogeneity of the magnetic field by shimming the spectrometer to obtain sharp, symmetrical peaks.
- **$^1\text{H}$  NMR Acquisition Parameters (Typical):**
  - **Pulse Program:** Standard single-pulse experiment.
  - **Acquisition Time:** 2-4 seconds.
  - **Relaxation Delay:** 1-5 seconds. A longer delay ensures full relaxation of protons, leading to more accurate integration.
  - **Number of Scans:** 8-16 scans are typically sufficient for a sample of this concentration.
- **$^{13}\text{C}$  NMR Acquisition Parameters (Typical):**
  - **Pulse Program:** Proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon.
  - **Acquisition Time:** 1-2 seconds.

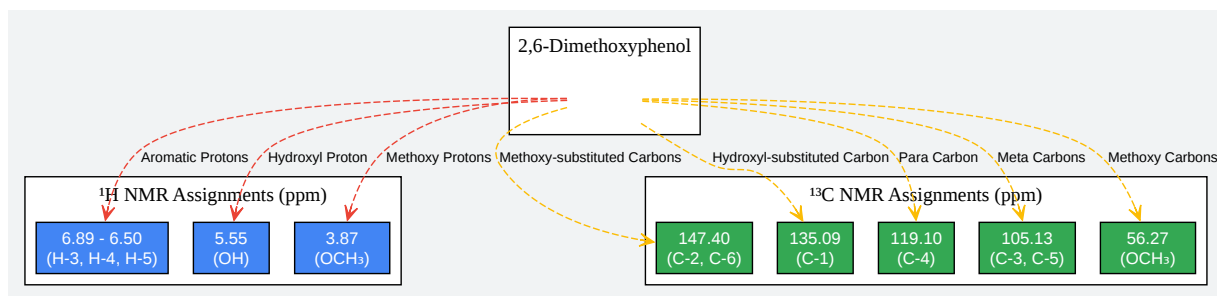
- Relaxation Delay: 2-10 seconds. Quaternary carbons have longer relaxation times and may require a longer delay for accurate quantification.
- Number of Scans: Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.

## Data Processing

- Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Calibrate the chemical shift axis to the TMS signal (0.00 ppm) or the residual solvent peak (for  $\text{CDCl}_3$ ,  $\delta \approx 7.26$  ppm for  $^1\text{H}$  and  $\delta \approx 77.16$  ppm for  $^{13}\text{C}$ ).
- Integration: Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative ratios of the different types of protons.

## Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of **2,6-Dimethoxyphenol** and highlights the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shift assignments.



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Caption: Molecular structure of **2,6-Dimethoxyphenol** with its corresponding <sup>1</sup>H and <sup>13</sup>C NMR chemical shift assignments.

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## References

- 1. 2,6-Dimethoxyphenol(91-10-1) <sup>13</sup>C NMR [m.chemicalbook.com]
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Address: 3281 E Guasti Rd  
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